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RdRP-IN-2

RdRp enzymatic assay IC50 biochemical inhibition

Researchers studying SARS-CoV-2 RdRp face mechanistic ambiguity with nucleoside analog inhibitors requiring intracellular phosphorylation. RdRP-IN-2 (Compound 17) is a non-nucleoside allosteric inhibitor that eliminates activation-related variables. • Biochemical IC50: 41.2 µM; cellular EC50: 0.5273 µM (Vero cells) • Dual-species activity: SARS-CoV-2 & FIPV (EC50 0.9989 µM, CRFK cells) • CC50 >50 µM (Vero, CaCo-2, CRFK); selectivity index >94.8 • Complete replication inhibition at 50 µM Light yellow solid, ≥98% purity. Research use only.

Molecular Formula C33H30N2O5S
Molecular Weight 566.7 g/mol
Cat. No. B8201782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdRP-IN-2
Molecular FormulaC33H30N2O5S
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O
InChIInChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1
InChIKeyBQZJTBOLNKPLGS-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RdRP-IN-2: A Non-Nucleoside SARS-CoV-2 RdRp Inhibitor


RdRP-IN-2 (also designated Compound 17) is a non-nucleoside small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme required for viral RNA replication [1]. This pyridobenzothiazole derivative was originally discovered as part of a series of flavivirus RdRp inhibitors and subsequently demonstrated to significantly inhibit SARS-CoV-2 RdRp in both polymerase- and cell-based antiviral assays [1]. The compound is supplied as a light yellow to green yellow solid powder with the molecular formula C33H30N2O5S and a molecular weight of 566.67 g/mol , and it is exclusively intended for research use and not for therapeutic or human applications [1].

Why RdRP-IN-2 Cannot Be Substituted


Interchanging RdRP inhibitors without experimental validation introduces significant experimental risk due to fundamental differences in molecular mechanism, target binding site, and biological readouts. RdRP-IN-2 is a non-nucleoside inhibitor that is expected to bind an allosteric site on the RdRp enzyme rather than competing directly with natural nucleoside triphosphate substrates [1]. In contrast, widely used clinical comparators such as remdesivir, favipiravir, and molnupiravir are nucleoside analogs that require intracellular metabolic activation to their triphosphate forms before incorporating into nascent RNA or inducing mutagenesis [2]. These divergent mechanisms are reflected in substantially different potency ranges, selectivity indices, and cell-type-dependent activity profiles. Consequently, a procurement decision based solely on the general class designation "RdRp inhibitor" without reference to the specific compound's quantitative performance in the relevant assay system will lead to non-interpretable or non-reproducible results.

RdRP-IN-2: Quantitative Comparison Evidence


Biochemical RdRp Inhibition Comparison

In a biochemical polymerase assay, RdRP-IN-2 inhibits SARS-CoV-2 RdRp activity with an IC50 of 41.2 µM [1]. Cross-study comparisons with other RdRp inhibitors reveal a distinct potency profile: remdesivir-triphosphate (the active metabolite) exhibits an IC50 of approximately 10.09 µM [2]; molnupiravir's active triphosphate metabolite shows EC50 values ranging from 0.67–2.66 µM [2]; and favipiravir-ribofuranosyl-5'-triphosphate demonstrates an IC50 of 0.35–0.43 mM [3]. The allosteric, non-nucleoside binding mode of RdRP-IN-2 fundamentally distinguishes it from these chain-terminating or mutagenic nucleoside analogs and provides an orthogonal chemical probe for dissecting RdRp inhibition mechanisms.

RdRp enzymatic assay IC50 biochemical inhibition

Cellular Antiviral Activity vs. Remdesivir

In a direct head-to-head study, RdRP-IN-2 (Compound 17) demonstrated comparable or superior cellular antiviral activity relative to remdesivir in multiple cell lines [1]. In Vero cells, RdRP-IN-2 exhibited an EC50 of 0.5273 µM (95% CI: 0.4423–0.6286 µM) versus remdesivir's 0.9012 µM (95% CI: 0.7997–1.016 µM), corresponding to a 1.7-fold higher potency [1]. In CaCo-2 human intestinal epithelial cells, RdRP-IN-2 showed an EC50 of 0.9959 µM compared to remdesivir's <0.3 µM [1]. In CRFK feline kidney cells, both compounds displayed similar submicromolar EC50 values (RdRP-IN-2: 0.9989 µM; remdesivir: 0.2230 µM) [1].

antiviral assay EC50 Vero cells CaCo-2 cells

Cytotoxicity and Selectivity Comparison

In the same head-to-head study, RdRP-IN-2 (Compound 17) and remdesivir were evaluated for cytotoxicity in Vero, CaCo-2, and CRFK cells to calculate selectivity indices (SI = CC50/EC50) [1]. Both compounds demonstrated favorable cytotoxicity profiles with CC50 values >50 µM in all three cell lines [1]. In Vero cells, RdRP-IN-2 achieved an SI >94.8 compared to remdesivir's >55.5 [1]. In CaCo-2 cells, the SIs were >50.2 for RdRP-IN-2 and >216.9 for remdesivir [1]. In CRFK cells, RdRP-IN-2 showed SI >50.1 versus remdesivir's >224.2 [1]. Notably, RdRP-IN-2 caused a moderate increase in Vero and CaCo-2 cell viability (to ~125% of untreated cells) at concentrations up to 50 µM [1].

cytotoxicity CC50 selectivity index therapeutic window

Replication Inhibition vs. Inactive Analog

In a comparative screening of pyridobenzothiazole derivatives, RdRP-IN-2 (Compound 17) completely inhibited the replication of both SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV) at 50 µM in Vero and CRFK cells, respectively [1]. In contrast, the closely related analog Compound 18 was entirely inactive against both coronaviruses in the same cell-based systems, with EC50 values >50 µM for SARS-CoV-2 and >25–50 µM for FIPV [1]. This functional divergence—despite structural similarity within the same chemical series—demonstrates that subtle modifications to the core scaffold profoundly impact antiviral activity, making specific procurement of the validated compound (RdRP-IN-2) essential for reproducible results.

viral replication inhibition FIPV coronavirus analog comparison

Cross-Species Antiviral Activity

RdRP-IN-2 (Compound 17) exhibits inhibitory activity against two distinct coronaviruses: the human pathogen SARS-CoV-2 and the feline pathogen FIPV (Feline Infectious Peritonitis Virus) [1]. In Vero cells, SARS-CoV-2 replication was inhibited with an EC50 of 0.5273 µM, while in CRFK cells, FIPV replication was inhibited with an EC50 of 0.9989 µM [1]. The compound also demonstrates biochemical inhibition of SARS-CoV-2 RdRp with an IC50 of 41.2 µM [1]. This dual-species activity is notable given that many RdRp inhibitors show species- or genus-specific activity profiles. For comparison, remdesivir, while active against SARS-CoV-2, exhibits variable potency across other coronaviruses, and favipiravir requires substantially higher concentrations to achieve comparable inhibition [2].

broad-spectrum antiviral FIPV coronavirus cross-species activity

Non-Nucleoside vs. Nucleoside Mechanism

RdRP-IN-2 belongs to the pyridobenzothiazole class of non-nucleoside RdRp inhibitors and binds an allosteric site on the viral polymerase distinct from the catalytic active site [1]. This fundamentally differentiates it from nucleoside analog RdRp inhibitors—including remdesivir (adenosine analog prodrug), molnupiravir (cytidine analog prodrug), and favipiravir (purine analog prodrug)—which require intracellular phosphorylation to triphosphate forms and compete with natural nucleotides for incorporation into nascent RNA [2]. Non-nucleoside inhibitors like RdRP-IN-2 are not subject to the same metabolic activation barriers or resistance mechanisms associated with nucleoside transporters and kinases, making them orthogonal chemical probes for dissecting RdRp function and resistance pathways [1].

non-nucleoside inhibitor allosteric binding mechanism of action chemical class

RdRP-IN-2: Research Application Scenarios


Non-Nucleoside RdRp Mechanistic Probe

RdRP-IN-2 is optimally deployed in experiments designed to interrogate SARS-CoV-2 RdRp function via an allosteric, non-nucleoside mechanism [1]. Its biochemical IC50 of 41.2 µM [1] and cellular EC50 of 0.5273 µM in Vero cells [1] provide quantifiable benchmarks for establishing concentration-response relationships in mechanistic assays. Unlike nucleoside analogs (remdesivir, molnupiravir), RdRP-IN-2 does not require intracellular phosphorylation, eliminating confounding variables related to nucleoside transporter expression or kinase activity [1]. This makes it particularly valuable for combination studies with nucleoside analogs to assess synergistic or antagonistic interactions, and for resistance profiling where mutations in the allosteric binding site may confer distinct resistance patterns compared to active-site mutations [1].

Cross-Species Coronavirus Studies

RdRP-IN-2 demonstrates potent inhibition of both the human pathogen SARS-CoV-2 (EC50 0.5273 µM in Vero cells) and the feline pathogen FIPV (EC50 0.9989 µM in CRFK cells) [1], establishing it as a cross-species coronavirus probe. Laboratories conducting comparative virology studies across mammalian coronavirus models can utilize RdRP-IN-2 to evaluate conserved versus divergent RdRp inhibition profiles. The compound's complete inhibition of viral replication at 50 µM in both systems [1] provides a robust experimental window for dose-response analyses. This dual-species activity distinguishes RdRP-IN-2 from compounds that show narrower genus-specific activity profiles, making it a strategic procurement choice for comparative coronavirus research programs.

HTS Assay Development for RdRp

RdRP-IN-2 is well-suited as a positive control or reference standard for developing and validating high-throughput antiviral screening assays targeting SARS-CoV-2 RdRp. Its well-characterized cytotoxicity profile—CC50 >50 µM in Vero, CaCo-2, and CRFK cells [1]—and selectivity index >94.8 in Vero cells [1] ensure that observed antiviral activity is not confounded by non-specific cellular toxicity. The compound's complete inhibition of viral replication at 50 µM [1] provides a reliable endpoint for assay calibration. Furthermore, the EC50 of 0.5273 µM in Vero cells [1] serves as a quantitative benchmark for assessing inter-assay reproducibility and for comparing the potency of newly identified RdRp inhibitors in screening campaigns.

Active-Site vs. Allosteric RdRp Inhibition

As a non-nucleoside inhibitor that binds an allosteric site on SARS-CoV-2 RdRp [1], RdRP-IN-2 enables researchers to experimentally dissect the functional consequences of allosteric versus active-site polymerase inhibition. This is particularly relevant for studies investigating conformational dynamics of the RdRp complex, template-primer binding, or processivity [1]. In direct comparative experiments, RdRP-IN-2 can be used alongside active-site nucleoside inhibitors (e.g., remdesivir) to delineate mechanism-specific effects on viral replication kinetics, fidelity, and resistance emergence [1]. The compound's biochemical IC50 of 41.2 µM [1] provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing allosteric RdRp inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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